6-(4-fluorophenyl)-2-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-[[1-(1,3,5-trimethylpyrazole-4-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O2/c1-15-22(16(2)27(3)25-15)23(31)28-12-10-17(11-13-28)14-29-21(30)9-8-20(26-29)18-4-6-19(24)7-5-18/h4-9,17H,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBDBRWPIWMUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-fluorophenyl)-2-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.44 g/mol. It features a pyridazinone core substituted with a 4-fluorophenyl group and a pyrazole-derived piperidine moiety. The presence of the fluorine atom may enhance its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific kinases involved in cellular proliferation and signaling pathways. For instance, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and cancer progression .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines. For example:
- HeLa Cells : The compound showed an IC50 value indicating potent inhibition of cellular proliferation.
- HCT116 Cells : Similar inhibitory effects were observed, suggesting broad-spectrum anticancer activity.
Table 1 summarizes the IC50 values against different cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 0.36 |
| HCT116 | 1.8 |
| A375 | Not specified |
Pharmacological Effects
The compound has been evaluated for its potential therapeutic applications beyond oncology. Preliminary findings suggest:
- Anti-inflammatory Activity : Similar pyrazolo[3,4-b]pyridine derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects through modulation of neurotransmitter systems.
Case Studies
Recent research has highlighted the efficacy of this compound in various experimental models:
- Cancer Models : A study reported that a related pyrazolo compound significantly reduced tumor size in xenograft models, correlating with in vitro findings on cell lines .
- Inflammatory Disorders : Another investigation found that treatment with similar compounds reduced inflammation markers in animal models of arthritis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Compound A with three structurally related compounds to highlight differences in functional groups, physicochemical properties, and reported bioactivities.
Structural and Functional Group Comparison
Key Observations :
- Core Heterocycles: Compound A’s pyridazinone core differs from pyridopyrimidinone (Compound 6) and thienopyrimidinone (), which may influence electronic properties and binding interactions.
- Substituent Effects : The 4-fluorophenyl group in Compound A and Compound 6’s 3,5-dichlorophenyl moiety suggest divergent lipophilicity (Cl > F in electronegativity and steric bulk). This could impact membrane permeability or metabolic stability .
- Piperidine Modifications : Compound A’s 1,3,5-trimethylpyrazole-4-carbonyl group introduces conformational rigidity compared to Compound 6’s simpler piperidine-ethylpyrazole linker, possibly enhancing target engagement through restricted rotation .
Physicochemical Properties (Hypothetical Comparison)
Key Trends :
- Compound A’s moderate cLogP (3.2) suggests balanced solubility and permeability compared to the more lipophilic Compound 6 (cLogP 4.5), which may face bioavailability challenges.
- The thienopyrimidinone derivative’s lower molecular weight and fewer rotatable bonds align with its reported antiviral activity, emphasizing the role of molecular rigidity in protease inhibition .
Challenges in Comparative Analysis
- Data Limitations: No direct bioactivity or crystallographic data (e.g., SHELX-refined structures ) are available for Compound A, necessitating reliance on analog-based predictions.
- Methodological Variability: As noted in similarity comparison studies , differences in fingerprinting algorithms (e.g., MACCS vs. ECFP) can lead to divergent similarity scores for structurally related compounds, complicating virtual screening efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
